

The Significance of the "Hydrate" in ATP Disodium Salt: A Technical Guide

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Compound of Interest		
Compound Name:	ATP disodium salt hydrate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role and significance of the water of hydration in adenosine 5'-triphosphate (ATP) disodium salt hydrate. Understanding the nature of this hydrated form is critical for researchers in various fields, from biochemistry to drug development, as it directly impacts the compound's stability, solubility, and handling characteristics.

Introduction to ATP Disodium Salt Hydrate

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1][2] It participates in a vast array of cellular processes, including muscle contraction, neurotransmission, and biosynthetic reactions.[1][3] For laboratory and pharmaceutical applications, ATP is commonly supplied as a stable, crystalline disodium salt hydrate.[4][5] The "hydrate" designation indicates the presence of water molecules integrated within the crystal structure. These water molecules are not merely superficial moisture but are integral to the compound's solid-state architecture and overall properties.

The molecular formula is typically represented as $C_{10}H_{14}N_5Na_2O_{13}P_3 \cdot xH_2O$, where 'x' denotes a variable number of water molecules.[2][4] For instance, the trihydrate form has the chemical formula $C_{10}H_{20}N_5Na_2O_{16}P_3$.[6]



Physicochemical Properties

The physicochemical properties of **ATP disodium salt hydrate** are summarized in the table below. These properties are fundamental for its application in experimental settings and formulation development.

Property	Value	Reference(s)
Molecular Formula	C10H14N5Na2O13P3 · XH2O	[2][4]
Molecular Weight	551.14 g/mol (anhydrous basis)	[4][7]
Appearance	White to cream crystalline powder	[8]
Solubility	Soluble in water (50-110 mg/mL), sparingly soluble in DMF, and very slightly soluble in ethanol and DMSO.	[4][5][9]
pH of Aqueous Solution	Approximately 3.5 (for a 50 mg/mL solution)	[4][5]
Storage Temperature	Recommended at -20°C with desiccation	[4][7][9]
Melting Point	Decomposes at approximately 176 °C	

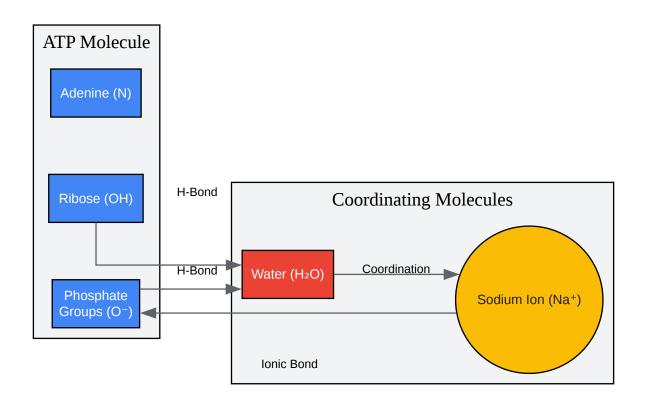
The Role of Water in the Crystalline Structure

X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of **ATP disodium salt hydrate**, revealing the precise arrangement of ATP molecules, sodium ions, and water molecules.[10][11] These studies show that the water molecules are not randomly distributed but occupy specific positions within the crystal lattice, forming a complex network of hydrogen bonds.

This hydrogen-bonding network is crucial for stabilizing the crystal structure. Water molecules act as bridges, connecting different parts of the ATP molecule (such as the phosphate groups



and the ribose sugar) and linking adjacent ATP molecules. They also coordinate with the sodium ions, satisfying their coordination spheres.[12] In one crystallographic study, the asymmetric unit was found to contain two ATP molecules, four sodium ions, and six water molecules.[10][11] The presence of these water molecules dictates the overall conformation of the ATP molecule in its solid state, including the folded conformation of the triphosphate chain. [10][11]



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Diagram 1: Molecular interactions in the ATP disodium salt hydrate crystal.

Impact of Hydration on Stability and Degradation

The integrated water molecules contribute significantly to the stability of solid ATP disodium salt. By satisfying the hydrogen bonding potential of the polar groups on the ATP molecule and coordinating the sodium ions, the hydrate structure minimizes the internal energy of the crystal, making it more stable than its anhydrous counterpart under ambient conditions.[13][14]

Storage and Stability:



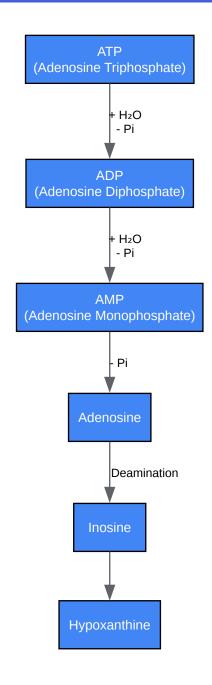




- Solid State: The hydrated solid is stable for at least two years when stored at -20°C with desiccation.[4][5] A slow dismutation reaction can occur where two ATP molecules form ADP and adenosine 5'-tetraphosphate, with a decomposition rate of less than 0.5% per year.[4][5]
- Aqueous Solutions: In aqueous solutions, ATP is stable for months when stored appropriately.[5] However, it is susceptible to hydrolysis, especially at extreme pH values, breaking down into adenosine diphosphate (ADP) and inorganic phosphate.[1]

Degradation Pathway: The primary degradation pathway for ATP involves the sequential hydrolysis of its high-energy phosphoanhydride bonds. This process is a key part of the cellular energy cycle but represents instability in a laboratory context.





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Diagram 2: Simplified degradation pathway of ATP.

Influence on Solubility and Bioavailability

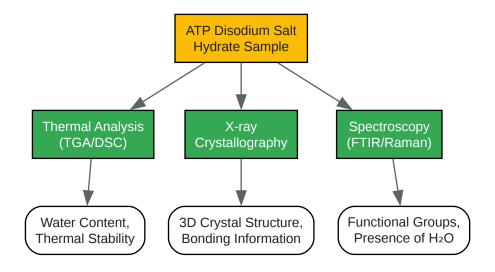
Solubility: The presence of hydrate water molecules can facilitate the dissolution of ATP disodium salt in aqueous solutions. These water molecules are already positioned to form hydrogen bonds, which can help to overcome the lattice energy of the crystal when it is introduced into a bulk aqueous solvent. The compound is readily soluble in water, typically forming clear, colorless solutions.[4][5]



Bioavailability: While the hydrate form enhances aqueous solubility, the oral bioavailability of ATP is known to be very low.[15][16] When administered orally, ATP is largely metabolized in the gastrointestinal tract before it can be absorbed into the systemic circulation.[15][17] Studies have shown that oral ATP supplementation does not significantly increase plasma ATP concentrations, though it may lead to an increase in its final metabolite, uric acid.[15][17]

Experimental Characterization of Hydrates

Several analytical techniques are employed to characterize the hydrated nature of ATP disodium salt.



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Diagram 3: Experimental workflow for characterizing a hydrated compound.

Experimental Protocols

A. X-ray Crystallography

- Objective: To determine the three-dimensional atomic structure of the crystalline solid, including the positions of the water molecules.
- Methodology:
 - Crystal Growth: Single crystals of ATP disodium salt suitable for diffraction are grown, often by slow evaporation of an aqueous solution or by adding a precipitating agent like ethanol to an aqueous solution of the compound.[18]



- Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data are processed to determine the
 unit cell dimensions and space group. The positions of the atoms are determined using
 direct methods or Patterson methods. The structural model is then refined to achieve the
 best fit with the experimental data.[10][11]
- B. Thermal Analysis (Thermogravimetric Analysis TGA / Differential Scanning Calorimetry DSC)
- Objective: To quantify the water content (stoichiometry of hydration) and to study the thermal stability of the compound.
- Methodology:
 - Sample Preparation: A small, accurately weighed amount of the ATP disodium salt hydrate powder (typically 5-10 mg) is placed in a TGA or DSC pan.
 - TGA Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[19] The weight of the sample is continuously monitored as a function of temperature. Weight loss at specific temperature ranges corresponds to the loss of water molecules.
 - DSC Protocol: The sample is subjected to a controlled temperature program (heating or cooling cycle).[20] The heat flow to or from the sample is measured relative to a reference.
 This provides information on phase transitions, such as dehydration (endothermic event) and decomposition.[20][21]
- C. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
- Objective: To confirm the presence of water and to study the hydrogen-bonding environment within the crystal.
- Methodology:



- Sample Preparation: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder is placed directly in the path of the laser.
- Spectral Acquisition: The sample is irradiated with infrared light (FTIR) or a monochromatic laser (Raman).[22][23] The absorbed or scattered radiation is analyzed to generate a spectrum.
- Data Interpretation: The presence of water is confirmed by characteristic bands, such as
 the broad O-H stretching vibrations (around 3000-3600 cm⁻¹) and H-O-H bending
 vibrations (around 1600-1650 cm⁻¹). Shifts in the vibrational frequencies of the phosphate
 and other groups on the ATP molecule can provide insights into the hydrogen-bonding
 interactions involving the water molecules.[22][23]

Conclusion

The "hydrate" in ATP disodium salt is not an incidental component but a critical factor that defines the compound's solid-state properties. The water of hydration is integral to the crystal lattice, where it stabilizes the structure through an extensive network of hydrogen bonds and coordination with sodium ions. This structural role directly translates into enhanced solid-state stability, making the hydrated form ideal for storage and handling. Furthermore, the presence of these water molecules influences the compound's solubility in aqueous media. For any researcher or professional working with ATP disodium salt, a thorough understanding of the significance of its hydrated form is essential for accurate experimental design, formulation, and interpretation of results.

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